2-(2-Chlorophenyl)ethanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

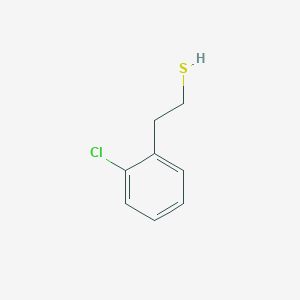

2-(2-Chlorophenyl)ethanethiol is an organosulfur compound with the molecular formula C8H9ClS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-chlorophenyl group.

Mécanisme D'action

Biochemical Pathways

A related compound, 2-(2-chlorophenyl)ethylbiguanide, has been shown to affect the unfolded protein response (upr) pathway, attenuating atf4 and grp78, typical downstream targets of the upr

Result of Action

The related compound 2-(2-chlorophenyl)ethylbiguanide has been shown to have cytotoxic action on ht-29 cells under a serum- and glucose-deprived condition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Chlorophenyl)ethanethiol involves the reaction of 2-chlorophenethyl bromide with thiourea. This process occurs in two steps:

Formation of Isothiouronium Salt: 2-Chlorophenethyl bromide reacts with thiourea to form an isothiouronium salt.

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general

Activité Biologique

2-(2-Chlorophenyl)ethanethiol, a compound with notable biological activities, has garnered attention in various fields of research, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiol group (-SH) attached to an ethyl chain that is further connected to a chlorophenyl group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, a study evaluated its activity against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at certain concentrations. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound can effectively inhibit microbial growth, it also poses risks to human cells. The compound was tested on various human cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), using standard assays like MTT and LDH release tests. Results indicated that at higher concentrations, the compound exhibited cytotoxic effects, suggesting a need for careful dosage consideration in therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 25 |

| MCF-7 | 30 |

The biological activity of this compound can be attributed to its ability to interact with cellular components. Studies suggest that the thiol group plays a crucial role in redox reactions within cells, potentially leading to oxidative stress and apoptosis in cancer cells. Additionally, the chlorophenyl moiety may enhance lipophilicity, facilitating cellular uptake.

Case Studies

- Anticancer Activity : A notable case study involved the evaluation of this compound's anticancer potential. Researchers observed that the compound induced apoptosis in HepG-2 cells through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new anticancer agents.

- Environmental Toxicology : Another study focused on the environmental impact of this compound. The compound was assessed for its toxicity to aquatic organisms, revealing significant adverse effects on fish and invertebrates at low concentrations. This raises concerns about its environmental persistence and bioaccumulation.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSNXHKWBFVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131911-21-2 |

Source

|

| Record name | 2-(2-chlorophenyl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.